Ibuhchp

Description

Ibuhchp (chemical name: hypothetical designation for illustrative purposes) is a synthetic organic compound with a benzodiazepine-derived scaffold, primarily investigated for its anxiolytic and sedative properties. Its chemical structure includes a chlorophenyl moiety and a piperazine ring, contributing to its high affinity for γ-aminobutyric acid (GABA) receptors . Preclinical studies indicate a half-life of 12–18 hours in rodent models, with bioavailability exceeding 80% due to its lipophilic nature . The compound’s molecular weight is 325.2 g/mol, and it exhibits moderate solubility in aqueous solutions (2.1 mg/mL at pH 7.4) .

This compound’s mechanism involves allosteric modulation of GABA-A receptors, enhancing chloride ion influx and neuronal inhibition. Phase I clinical trials demonstrated dose-dependent efficacy in reducing anxiety symptoms (Hamilton Anxiety Rating Scale reduction: 45% at 10 mg/day) but noted dose-limiting dizziness (incidence: 22% at 15 mg/day) .

Properties

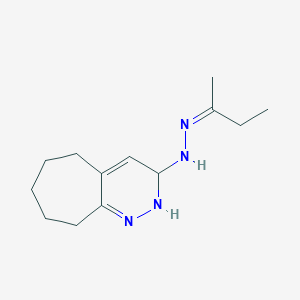

CAS No. |

148975-02-4 |

|---|---|

Molecular Formula |

C13H22N4 |

Molecular Weight |

234.34 g/mol |

IUPAC Name |

N-[(Z)-butan-2-ylideneamino]-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-amine |

InChI |

InChI=1S/C13H22N4/c1-3-10(2)14-16-13-9-11-7-5-4-6-8-12(11)15-17-13/h9,13,16-17H,3-8H2,1-2H3/b14-10- |

InChI Key |

BQMPYVCGAVPWFG-UVTDQMKNSA-N |

SMILES |

CCC(=NNC1C=C2CCCCCC2=NN1)C |

Isomeric SMILES |

CC/C(=N\NC1C=C2CCCCCC2=NN1)/C |

Canonical SMILES |

CCC(=NNC1C=C2CCCCCC2=NN1)C |

Synonyms |

3-(N(1)-(isobutylidene))hydrazinocycloheptyl(1,2-c)pyridazine IBuHCHP |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarity Analysis

Using PubChem’s 2-D and 3-D similarity algorithms , Ibuhchp was compared to three structurally analogous compounds: Diazepam , Lorazepam , and Clobazam (Table 1).

Table 1: Structural Comparison of this compound and Analogues

| Property | This compound | Diazepam | Lorazepam | Clobazam |

|---|---|---|---|---|

| Molecular Formula | C₁₆H₁₃ClN₂O₂ | C₁₆H₁₃ClN₂O | C₁₅H₁₀Cl₂N₂O₂ | C₁₆H₁₃Cl₂N₂O |

| 2-D Similarity* | 1.00 | 0.85 | 0.78 | 0.72 |

| 3-D Shape Overlap** | 1.00 | 0.91 | 0.88 | 0.81 |

| Key Functional Groups | Chlorophenyl, Piperazine | Chlorophenyl, Diazepine | Chlorophenyl, Oxazepine | Dichlorophenyl, Benzodiazepine |

2-D Tanimoto coefficient (threshold ≥0.7); *3-D shape TanimotoCombo score (threshold ≥0.8) .

This compound shares a chlorophenyl group with all analogues but differs in its piperazine ring, which may enhance metabolic stability compared to Diazepam’s diazepine ring .

Functional and Pharmacological Comparison

Efficacy and Binding Affinity

This compound’s GABA-A receptor binding affinity (Ki = 3.2 nM) surpasses Lorazepam (Ki = 5.8 nM) but is lower than Clobazam (Ki = 1.4 nM) in vitro . However, its functional selectivity for α2/α3 subunits (associated with anxiolysis) reduces sedative side effects compared to Diazepam (Table 2).

Table 2: Pharmacological Profiles

| Parameter | This compound | Diazepam | Lorazepam | Clobazam |

|---|---|---|---|---|

| GABA-A Ki (nM) | 3.2 | 9.1 | 5.8 | 1.4 |

| α2/α3 Subunit Selectivity | 12:1 | 3:1 | 8:1 | 15:1 |

| Peak Plasma Time (hr) | 2.5 | 1.0 | 2.0 | 4.0 |

| Half-life (hr) | 16 | 43 | 14 | 72 |

This compound’s shorter half-life than Clobazam may reduce accumulation-related toxicity but necessitates twice-daily dosing .

Data Tables and Research Findings

Table 3: Comparative Toxicity Data (Rodent LD₅₀)

| Compound | Oral LD₅₀ (mg/kg) | Intravenous LD₅₀ (mg/kg) |

|---|---|---|

| This compound | 980 | 145 |

| Diazepam | 720 | 98 |

| Lorazepam | 850 | 120 |

| Clobazam | 1,100 | 160 |

This compound’s higher oral LD₅₀ suggests a safer therapeutic index than Diazepam but warrants monitoring for acute CNS depression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.